Home > Products > Screening Compounds P133748 > 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether
2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether - 860784-11-8

2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether

Catalog Number: EVT-2964870
CAS Number: 860784-11-8
Molecular Formula: C18H15NO4
Molecular Weight: 309.321
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

List of Related Compounds:

    SSR240612

    Compound Description: SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor. [] It displays high selectivity for B1 receptors over B2 receptors, with a selectivity range of 500- to 1000-fold. [] SSR240612 exhibits antagonistic properties both in vitro and in vivo. []

    Relevance: SSR240612, like 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, features a 1,3-benzodioxol moiety within its structure. []

    1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB)

    Compound Description: MBDB is a drug that has been suggested to act as a serotonin releaser. [] In studies examining its neuroendocrine pharmacology, MBDB was found to increase plasma levels of adrenal corticotrophin (ACTH), corticosterone, prolactin, and renin. [] This effect on hormone secretion is believed to be partially mediated through the stimulation of serotonergic neurotransmission. []

    Relevance: MBDB shares the 1,3-benzodioxol structural feature with 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether. []

    5-methoxy-6-methyl-2-aminoindan (MMAI)

    Compound Description: MMAI is a drug proposed to function as a serotonin releaser. [] It demonstrates a capacity to elevate plasma levels of adrenal corticotrophin (ACTH), corticosterone, prolactin, oxytocin, and renin. [] This influence on hormone release is thought to be at least in part due to its stimulation of serotonergic neurotransmission. []

    Relevance: MMAI, similar to 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, contains a methoxy group in its structure. []

    p-methylthioamphetamine (MTA)

    Compound Description: MTA is a drug with serotonin-releasing properties. [] It exhibits the ability to increase plasma concentrations of adrenal corticotrophin (ACTH), corticosterone, prolactin, oxytocin, and renin. [] The elevation of hormone levels induced by MTA is attributed, at least partially, to its stimulation of serotonergic neurotransmission. []

    Relevance: MTA, like 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, contains a methoxy group in its structure. []

    Methyl 2-(2H-1,3-benzodioxol-5-yl)-7,9-dibromo-8-oxo-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate

    Compound Description: This compound is a brominated spiro-hexadienone derivative synthesized from Morita–Baylis–Hillman adducts. [] It exhibits the characteristic brominated spiro-hexadienone moiety associated with biological activity in this class of compounds. [] The crystal structure analysis revealed nearly planar brominated cyclohexadienone and central five-membered rings, with the former oriented almost perpendicularly to the latter. []

    Relevance: This compound shares the 1,3-benzodioxol moiety with 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, making it a structurally related compound. []

    2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

    Compound Description: This compound, also known as peribedil, possesses a pyrimidine ring and a benzene ring connected by a piperazine unit substituted with a 1,3-benzodioxole moiety. [] Crystallographic analysis revealed a dihedral angle of 56.5° between the mean planes of the pyrimidine and benzene rings. [] The 1,3-dioxole fragment adopts an envelope conformation. []

    Relevance: This compound, like 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, incorporates a 1,3-benzodioxole unit within its structure. []

    (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one

    Compound Description: This chalcone derivative is formed by reacting 5,6-(2,2-dimethylchromane)-2-hydroxy-4-methoxyacetophenone with 3,4-methlenedioxybenzaldehyde. [] Its structure features two benzene rings linked by a propenone unit in E conformation. [] The benzene ring bearing the hydroxy substituent is slightly inclined to the propenone unit, while the other, substituted with a methylenedioxy group, is aligned at a dihedral angle of 14.32° relative to the first ring. []

    Relevance: This compound is structurally similar to 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, as both share the 1,3-benzodioxol moiety and a methoxy substituent on an aromatic ring. []

    Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate

    Compound Description: This compound features a nitro group and a cyanoacrylate moiety attached to a 1,3-benzodioxole ring. [] Crystallographic analysis revealed that the 1,3-benzodioxole ring system is nearly planar, and the nitro group is oriented at a dihedral angle of 15.4° with respect to this plane. []

    Relevance: The presence of the 1,3-benzodioxole ring system in this compound connects it structurally to 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether. []

    (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

    Compound Description: This compound consists of a 1,3-benzodioxole ring connected to a prop-2-enenitrile moiety substituted with a complex benzenesulfonamido group and a formylbenzene unit. [] In its crystal structure, the benzodioxole ring system remains almost planar, forming dihedral angles of 85.2° and 74.2° with the formylbenzene and sulfonyl-bound benzene rings, respectively. []

    Relevance: This compound features a 1,3-benzodioxol ring system, a structural element also present in 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether. []

    7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

    Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor inhibitor with a benzothiazole core structure. [] It displays excellent enzyme inhibitory activity (IC50 = 4.8 nM) and effectively inhibits TGF-β-induced Smad2/3 phosphorylation at a cellular level (IC50 = 17 nM). [] The compound demonstrates improved solubility due to the methoxy group on the benzothiazole ring and disruption of planarity between the imidazole and thiazole rings. []

    Relevance: TASP0382088 and 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether share the presence of a methoxy group on an aromatic ring system, showcasing a structural similarity. []

    Relevance: The presence of a methoxy group and methyl group on the phenyl ring in this compound relates it structurally to 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether. []

    5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol (cotarnine)

    Compound Description: Cotarnine is an oxidative degradation product of noscapine, an alkaloid found in opium. [] It is efficiently synthesized from 2-methoxy-3,4-(methylenedioxy) benzaldehyde. []

    Relevance: Cotarnine shares the 1,3-dioxolo moiety with 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, making it a structurally related compound. []

    3',5',4″,2-tetrahydroxy-4'-methoxy-3-methyl-3″-butenyl p-disubstituted benzene ethane

    Compound Description: This novel dihydrostilbene compound was isolated from the aerial part of Cannabis sativa. [] Its structure features a p-disubstituted benzene ethane core with a 3″-butenyl group and a methoxy group at the 4'-position. []

    Relevance: This compound, like 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, contains a methoxy group attached to an aromatic ring system, suggesting a structural similarity. []

    N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It enhances the effects of threshold agonist concentrations at mGluR5 in native systems. [] CPPHA does not possess intrinsic agonist activity and does not affect [3H]quisqualate binding to mGluR5. []

    Relevance: While CPPHA does not share a direct structural resemblance with 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, its activity as a positive allosteric modulator of mGluR5 makes it relevant in the context of drug discovery targeting neurotransmitter receptors. []

    3,3′-difluorobenzaldazine (DFB)

    Compound Description: DFB is another positive allosteric modulator of mGluR5. [] Unlike CPPHA, it partially competes for the binding site of [3H]3-methoxy-5-(2-pyridinylethynyl)pyridine, a 2-methyl-6-(phenylethynyl)-pyridine analog that binds to mGluR5. [] Despite binding to a different site compared to CPPHA, DFB elicits functionally and mechanistically similar allosteric effects on mGluR5. []

    Relevance: Similar to CPPHA, DFB’s activity as a positive allosteric modulator of mGluR5 provides valuable insights for developing drugs targeting neurotransmitter receptors, although it does not directly resemble 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether structurally. []

    7-aryl-2-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-[(4-methylphenyl)amino]-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles

    Compound Description: This group of compounds is formed via an unusual Mannich-type cyclization reaction involving N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, and p-toluidine. [] The structure of these compounds features a thiazolo[3,2-a]pyridine core with a 1,3-benzodioxol-5-ylmethyl substituent at the 2-position. []

    Relevance: The presence of a 1,3-benzodioxol unit in these compounds makes them structurally related to 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether. []

    methyl rel-(1R,2S,3S)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutanecarboxylate

    Compound Description: This novel cyclobutane-type norlignan was isolated from Peperomia tetraphylla. [] Its structure is characterized by a cyclobutane ring carrying a methoxy-substituted 1,3-benzodioxol group and a trimethoxyphenyl substituent. []

    Relevance: This norlignan shares the 1,3-benzodioxol moiety and a methoxy substituent with 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, indicating a structural similarity. []

    methyl rel-(1R,2R,3S)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutanecarboxylate

    Compound Description: This newly identified cyclobutane-type norlignan was also isolated from Peperomia tetraphylla. [] It has a cyclobutane ring substituted with a 7-methoxy-1,3-benzodioxol group and a 2,4,5-trimethoxyphenyl group. []

    Relevance: The presence of the 1,3-benzodioxol moiety and a methoxy substituent connects this compound structurally to 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether. []

    2-[[[2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxazolyle]methoxy]methyl]pyridine

    Compound Description: This synthetic compound exhibits exceptionally strong umami taste, surpassing the umami taste intensity of monosodium glutamate (MSG) by 27,000 times. [] Its structure includes a terminal pyridine residue and a linear structure, which are thought to contribute to its remarkable umami-enhancing properties. [] Notably, it exhibits a delayed onset of maximum taste intensity compared to MSG, potentially attributed to its hydrophobic nature and strong receptor affinity. []

    Relevance: This potent umami compound shares the 1,3-benzodioxol moiety with 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether, highlighting a structural connection. []

    Overview

    2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether is a complex heterocyclic compound that incorporates both benzodioxole and quinoline structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

    Source

    The compound can be synthesized through various organic chemistry methods, often involving the coupling of benzodioxole and quinoline derivatives. Its relevance spans across fields such as pharmaceuticals, where it may serve as a precursor or active ingredient in drug development.

    Classification

    This compound belongs to the class of heterocyclic compounds, specifically featuring both benzodioxole and quinoline moieties. These structures are known for their diverse biological activities, making them valuable in medicinal chemistry.

    Synthesis Analysis

    Methods

    The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether typically involves several steps:

    1. Formation of Quinoline Ring: The synthesis often starts with the creation of a quinoline derivative through cyclization reactions involving an aniline derivative and a suitable carbonyl compound.
    2. Coupling Reaction: The next step usually involves a coupling reaction between the formed quinoline and a benzodioxole derivative. Techniques such as Suzuki–Miyaura coupling or other palladium-catalyzed reactions are commonly employed.
    3. Methylation: The methoxy group can be introduced using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

    Technical Details

    • Reagents: Common reagents include boronic acids for the coupling reactions and various alkylating agents for introducing methoxy groups.
    • Conditions: Reactions are typically conducted under controlled temperatures (often around 80-120 °C) and may require solvents like toluene or DMF (dimethylformamide) to facilitate solubility and reaction rates.
    Molecular Structure Analysis

    Data

    The molecular formula for this compound is C17H15N1O3C_{17}H_{15}N_{1}O_{3}, with a molecular weight of approximately 295.31 g/mol.

    Chemical Reactions Analysis

    Reactions

    2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether can participate in various chemical reactions:

    1. Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
    2. Reduction: Reduction processes can convert the quinoline moiety into piperidine derivatives.
    3. Substitution Reactions: The methoxy group can be substituted with halogens or other functional groups.

    Technical Details

    Common reagents used in these reactions include:

    • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
    • Reducing Agents: Lithium aluminum hydride or hydrogen gas with palladium catalysts for reduction.
    • Substitution Reagents: N-bromosuccinimide or N-chlorosuccinimide for halogenation.
    Mechanism of Action

    The mechanism of action for 2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors due to its heterocyclic nature.

    Process

    1. Binding Affinity: The compound likely binds to specific biological targets, influencing pathways related to cell signaling or metabolism.
    2. Biological Activity: Preliminary studies suggest potential antimicrobial and anticancer activities, indicating its role in inhibiting cell proliferation or inducing apoptosis in cancer cells.
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a yellow solid.
    • Melting Point: The melting point ranges around 200–210 °C, indicating its stability at elevated temperatures.

    Chemical Properties

    • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water.
    • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
    Applications

    Scientific Uses

    2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether has several applications in scientific research:

    1. Chemical Research: Used as a building block in synthesizing more complex heterocyclic compounds.
    2. Biological Studies: Investigated for its potential as a ligand in biochemical assays, particularly in drug discovery processes.
    3. Pharmaceutical Development: Explored for therapeutic properties, including antimicrobial and anticancer activities, making it a candidate for new drug formulations.

    Properties

    CAS Number

    860784-11-8

    Product Name

    2-(1,3-Benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether

    IUPAC Name

    2-(1,3-benzodioxol-5-yl)-5,8-dimethoxyquinoline

    Molecular Formula

    C18H15NO4

    Molecular Weight

    309.321

    InChI

    InChI=1S/C18H15NO4/c1-20-14-7-8-16(21-2)18-12(14)4-5-13(19-18)11-3-6-15-17(9-11)23-10-22-15/h3-9H,10H2,1-2H3

    InChI Key

    ZXFPTHSTAZIDFT-UHFFFAOYSA-N

    SMILES

    COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC4=C(C=C3)OCO4

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.